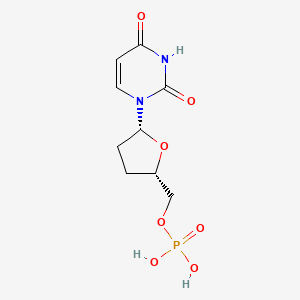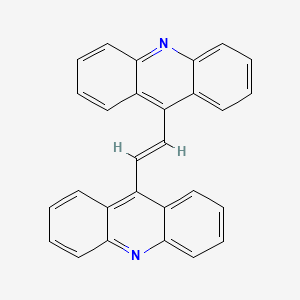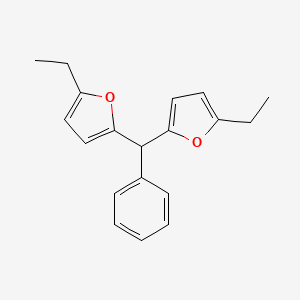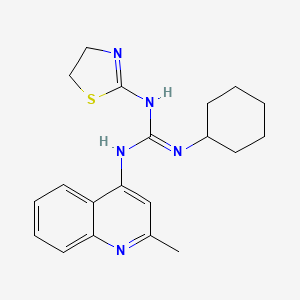![molecular formula C20H20N2O B12919398 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline CAS No. 89721-37-9](/img/structure/B12919398.png)
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to an isoquinoline core, with an o-tolyl group providing additional functionalization. The presence of these functional groups allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the isoquinoline core.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through Friedel-Crafts alkylation, where an o-tolyl halide reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline or pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline or pyrrolidine rings.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrrolidin-3-yloxy)-1-phenylisoquinoline: Similar structure but with a phenyl group instead of an o-tolyl group.
3-(Pyrrolidin-3-yloxy)-1-(p-tolyl)isoquinoline: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-3-yloxy)-1-(m-tolyl)isoquinoline: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
Propiedades
Número CAS |
89721-37-9 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-pyrrolidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-14-6-2-4-8-17(14)20-18-9-5-3-7-15(18)12-19(22-20)23-16-10-11-21-13-16/h2-9,12,16,21H,10-11,13H2,1H3 |
Clave InChI |
IQMRKAHSTGDPHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
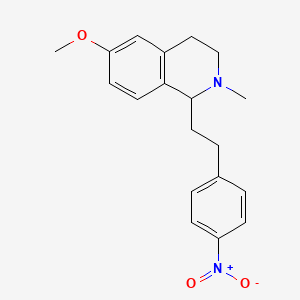
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
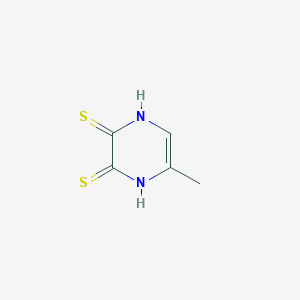
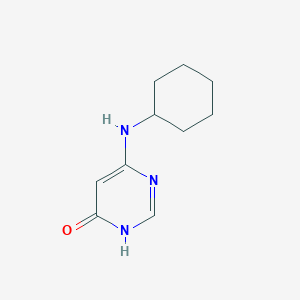
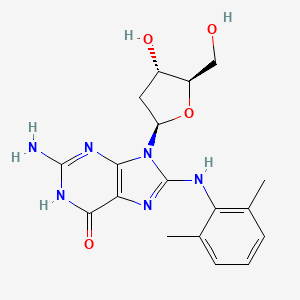
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
